Enantiomeric Excess in Meteoritic Amino Acids: L-α-Methylisoleucine vs. Racemic α-Hydrogen Analogs
Gas chromatographic-mass spectral (GC-MS) analyses of the four stereoisomers of 2-amino-2,3-dimethylpentanoic acid extracted from the Murchison carbonaceous chondrite demonstrate that the L-enantiomer of α-methylisoleucine occurs in a measurable enantiomeric excess (7.0% ee), while its α-hydrogen analogs (α-amino-n-butyric acid and norvaline) are found as racemates (0% ee) [1]. This is a cross-study observation: the Cα-methylated amino acid family (including α-methylisoleucine, α-methylalloisoleucine at 9.1% ee, and isovaline) exhibits non-racemic L-excess, in contrast to the corresponding α-hydrogen amino acids which are racemic. The data directly correlate Cα-methyl substitution with preservation of chiral asymmetry over geological timescales.
| Evidence Dimension | Enantiomeric excess (L-enantiomer %) in Murchison meteorite extracts |
|---|---|
| Target Compound Data | α-Methyl-L-isoleucine: 7.0% L-excess; α-Methyl-L-alloisoleucine: 9.1% L-excess |
| Comparator Or Baseline | α-Amino-n-butyric acid: 0% (racemic); Norvaline: 0% (racemic) — both α-hydrogen analogs lacking Cα-methyl substitution |
| Quantified Difference | 7.0–9.1 percentage-point enantiomeric excess vs. 0% for α-hydrogen analogs |
| Conditions | GC-MS on Chirasil-Val capillary column; Murchison CM2 carbonaceous chondrite hot-water extracts; Cronin & Pizzarello, Science 1997 |
Why This Matters
This is the only direct quantitative evidence of differential chiral stability between Cα-methylated and non-methylated amino acids under abiotic conditions, establishing 2-methyl-L-isoleucine as a uniquely relevant standard for origin-of-life and astrobiology research where non-racemic Cα-methyl amino acids serve as chiral biomarkers.
- [1] Cronin, J.R.; Pizzarello, S. Enantiomeric Excesses in Meteoritic Amino Acids. Science 1997, 275, 951–955. DOI: 10.1126/science.275.5302.951. View Source
